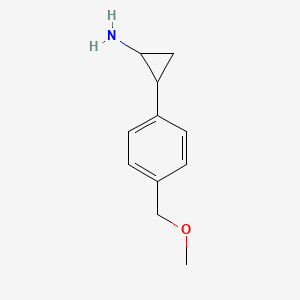
5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by a methyl group at the 5-position, a phenylethyl group at the 1-position, and an amine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with phenylhydrazine to form 1-phenyl-3-methyl-1H-pyrazole.
Substitution Reaction: The 1-phenyl-3-methyl-1H-pyrazole can then undergo a substitution reaction with an appropriate alkylating agent, such as 1-bromo-2-phenylethane, to introduce the phenylethyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the phenylethyl group, potentially leading to hydrogenated derivatives.
Substitution: The amine group at the 3-position can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions, typically under basic conditions.
Major Products
Oxidation: Products include 5-methyl-1-(1-phenylethyl)-1H-pyrazol-3-carboxylic acid.
Reduction: Hydrogenated derivatives of the pyrazole ring.
Substitution: Amides or secondary amines depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, 5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities. This specific compound could be explored for similar therapeutic effects or as a lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
作用機序
The mechanism of action of 5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Lacks the phenylethyl group, making it less bulky and potentially less selective in biological applications.
3-Amino-1-phenyl-1H-pyrazole: Similar structure but without the methyl group, which may affect its reactivity and binding properties.
5-Methyl-1-phenyl-1H-pyrazole: Lacks the amine group, reducing its potential for hydrogen bonding and interaction with biological targets.
Uniqueness
5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of both the phenylethyl and amine groups allows for diverse functionalization and interaction with various targets, making it a valuable compound in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
5-methyl-1-(1-phenylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-9-8-12(13)14-15(9)10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H2,13,14) |
InChIキー |
MSNRWISJWXQWDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C(C)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)




![Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13541110.png)




![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)


